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molecular formula C15H18N2O2 B8338090 Ethyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate

Ethyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate

Cat. No. B8338090
M. Wt: 258.32 g/mol
InChI Key: CTOZCCZDPQNZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524704B2

Procedure details

In a manner similar to that described in Step B, but using 3,4-difluorobenzoyl chloride and ethyl 1,1-dimethyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate which was prepared in a similar manner as described in Step A, the following compound was prepared:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1,1-dimethyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=C(C=CC=1F)C(Cl)=O.C[C:13]1(C)[C:26]2[C:25]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[NH:19][C:18]=2[CH:17]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH2:16][NH:15][CH2:14]1>>[CH2:30]([O:29][C:27]([CH:17]1[C:18]2[NH:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:25]=3[C:26]=2[CH2:13][CH2:14][NH:15][CH2:16]1)=[O:28])[CH3:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=CC1F
Step Two
Name
ethyl 1,1-dimethyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CNCC(C=2NC=3C=CC=CC3C21)C(=O)OCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in a similar manner
CUSTOM
Type
CUSTOM
Details
the following compound was prepared

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1CNCCC2=C1NC=1C=CC=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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